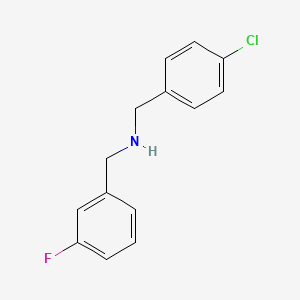

N-(4-Chlorobenzyl)-3-fluorobenzylamine

CAS No.: 1042577-19-4

Cat. No.: VC8365650

Molecular Formula: C14H13ClFN

Molecular Weight: 249.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042577-19-4 |

|---|---|

| Molecular Formula | C14H13ClFN |

| Molecular Weight | 249.71 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]methanamine |

| Standard InChI | InChI=1S/C14H13ClFN/c15-13-6-4-11(5-7-13)9-17-10-12-2-1-3-14(16)8-12/h1-8,17H,9-10H2 |

| Standard InChI Key | AHACGNKYKJBOSR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)Cl |

Introduction

N-(4-Chlorobenzyl)-3-fluorobenzylamine is an organic compound categorized as a benzylamine derivative. This compound features a benzylamine backbone substituted with a 4-chlorophenyl group and a 3-fluorophenyl group. Its molecular structure combines halogenated aromatic rings, which are often associated with enhanced chemical stability and biological activity.

Synthesis Pathways

The synthesis of N-(4-Chlorobenzyl)-3-fluorobenzylamine typically involves:

-

Starting Materials:

-

4-Chlorobenzyl chloride

-

3-Fluorobenzylamine

-

-

Reaction Mechanism:

-

A nucleophilic substitution reaction where the amine group of 3-fluorobenzylamine reacts with the benzyl chloride derivative in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

-

-

Conditions:

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

-

Temperature: Controlled heating to facilitate the reaction.

-

Applications and Potential Uses

N-(4-Chlorobenzyl)-3-fluorobenzylamine is primarily studied for its potential in medicinal chemistry due to its structural resemblance to pharmacologically active compounds.

-

Pharmacological Potential:

-

The compound may serve as a precursor or intermediate in the synthesis of drugs targeting central nervous system disorders or antimicrobial agents.

-

-

Chemical Research:

-

Its halogenated structure makes it useful in studying halogen bonding and molecular docking in drug design.

-

Toxicity and Safety Profile

-

Acute toxicity may arise from interactions with cellular amine receptors.

-

Prolonged exposure could lead to metabolic accumulation due to the stability of halogenated aromatic rings.

Analytical Characterization

The identification and purity assessment of N-(4-Chlorobenzyl)-3-fluorobenzylamine can be conducted using advanced spectroscopic techniques:

-

NMR Spectroscopy: To confirm the chemical shifts corresponding to aromatic protons and functional groups.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To identify characteristic amine (-NH) and halogen (-Cl, -F) vibrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume